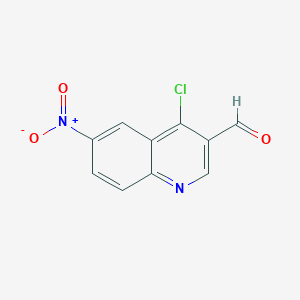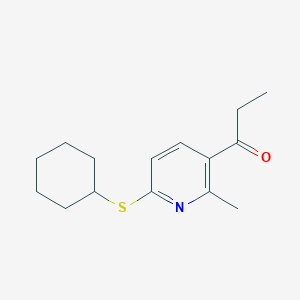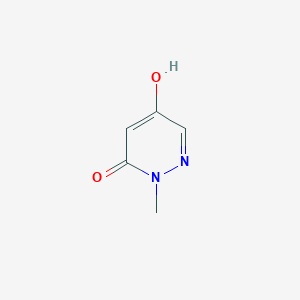
5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. This compound has attracted significant attention due to its potential therapeutic applications and its role as a versatile synthetic building block in medicinal chemistry .
Preparation Methods
The synthesis of 5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthetic route includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis to ensure high yield and purity .
Chemical Reactions Analysis
5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be initiated by the abstraction of a proton and an electron from the free hydroxyl group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyridazinone derivatives .
Scientific Research Applications
5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
- 4-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one
- 6-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one
- 5-Methyl-2,3-dihydropyridazin-3-one
These compounds share a similar core structure but differ in the position and type of substituents, which can significantly affect their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological activities and synthetic utility .
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
5-hydroxy-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H6N2O2/c1-7-5(9)2-4(8)3-6-7/h2-3,8H,1H3 |
InChI Key |
JTEWEGJCDPOJFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl2-cyano-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13010295.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13010296.png)
![2-Ethyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoic acid](/img/structure/B13010303.png)
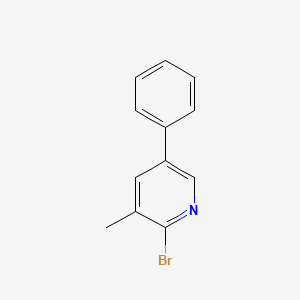
![tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13010315.png)
![8-Oxabicyclo[3.2.1]octan-6-ol](/img/structure/B13010317.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B13010327.png)
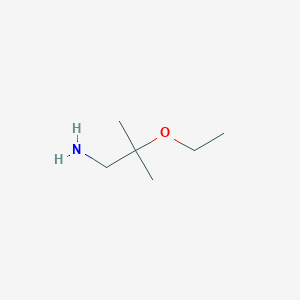
![4-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13010341.png)
![5-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13010343.png)
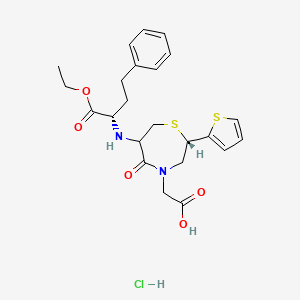
![2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B13010363.png)
